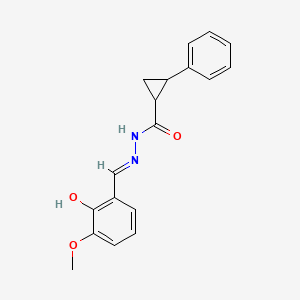![molecular formula C19H17FN2O B5977453 2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)
2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide, commonly known as FMQA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMQA belongs to the class of compounds known as quinoline derivatives, and its chemical structure is characterized by the presence of a fluorophenyl group and a quinoline moiety.
科学的研究の応用
FMQA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and neuroprotective effects in animal models. FMQA has also been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, FMQA has been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease.
作用機序
The exact mechanism of action of FMQA is not fully understood, but it is believed to involve modulation of the GABAergic and glutamatergic systems in the brain. FMQA has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. FMQA has also been found to inhibit the reuptake of glutamate, which may underlie its neuroprotective effects.
Biochemical and Physiological Effects:
FMQA has been shown to have a variety of biochemical and physiological effects. In animal models, FMQA has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the survival and growth of neurons. FMQA has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, FMQA has been found to increase the levels of antioxidants, such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
FMQA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be improved through recrystallization. FMQA has also been shown to have good solubility in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using FMQA in lab experiments. Its low yield may make it difficult to obtain large quantities of the compound, and its potential toxicity may limit its use in certain experiments.
将来の方向性
There are several future directions for research on FMQA. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the efficacy of FMQA in these conditions and to elucidate its mechanism of action. Another area of interest is the development of new FMQA analogs with improved pharmacokinetic properties and reduced toxicity. Finally, FMQA could be investigated for its potential as a treatment for other conditions, such as epilepsy and anxiety disorders.
合成法
The synthesis of FMQA involves the reaction of 2-methylquinoline-4-carbaldehyde with 4-fluoroaniline in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final product, FMQA. The yield of FMQA is typically around 50%, and the purity of the product can be improved through recrystallization.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-10-15(17-4-2-3-5-18(17)22-13)12-21-19(23)11-14-6-8-16(20)9-7-14/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVSYKNLWGZAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5977370.png)
![N-[(1-benzyl-4-piperidinyl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977377.png)
![1-[benzyl(methyl)amino]-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5977387.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5977421.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)
![5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)

amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5977459.png)
![7-(4-fluorobenzyl)-2-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977467.png)
![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![ethyl (3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5977476.png)